molecular formula C17H16BrNO3 B1276926 1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-propanone CAS No. 477334-41-1

1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-propanone

Cat. No. B1276926
M. Wt: 362.2 g/mol
InChI Key: CKZVMIXOFYKUCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-propanone is not directly detailed in the provided papers. However, similar compounds have been synthesized using various methods. For instance, a related compound with a dimethylamino group was synthesized by reacting 4-bromoacetophenone with N,N-dimethyl benzaldehyde in ethanol in the presence of sodium hydroxide . Another synthesis approach for a trifluoromethyl analog involved a Grignard reaction followed by oxidation with a mixture of Na2Cr2O7 and concentrated sulfuric acid . Additionally, 1-substituted benzimidazoles were synthesized from o-bromophenyl isocyanide and amines under CuI catalysis , and 1-aryl-3-phenethylamino-1-propanone hydrochlorides were synthesized via Mannich reactions . These methods could potentially be adapted for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic techniques. For example, the molecular structure of a similar compound was studied using FT-IR, FT-Raman, NMR, and UV spectrometry, and the data were compared with theoretical calculations performed using density functional theory (DFT) . Such studies provide insights into the vibrational frequencies, molecular electrostatic potential, and electronic properties, which are crucial for understanding the behavior of the compound.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of 1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-propanone. However, the synthesis of related compounds suggests that brominated aromatic compounds can participate in various reactions, such as Grignard reactions , CuI catalyzed reactions with isocyanides , and Mannich reactions . These reactions are typically used to introduce different substituents and functional groups, which can significantly alter the chemical properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, similar compounds have been characterized by their spectral data, which include infrared and NMR spectroscopy . These techniques provide information on the functional groups present and the chemical environment within the molecule. Additionally, the nonlinear optical features and thermodynamic properties of a related compound were outlined theoretically, which could be relevant for the target compound as well .

Scientific Research Applications

Synthesis Applications:

  • Synthesis of 1-Substituted Benzimidazoles: o-Bromophenyl isocyanide reacts with primary amines to afford 1-substituted benzimidazoles, a class of compounds with potential applications in organic and medicinal chemistry (Lygin & Meijere, 2009).
  • Synthesis of Antibacterial and Antifungal Agents: The use of 2,3-dihydro-1,4-benzodioxin-6-amine in the synthesis of compounds with antibacterial and antifungal potential highlights the versatility of this chemical structure in drug discovery (Abbasi et al., 2020).
  • Copper(I) Iodide-Catalyzed Synthesis: The synthesis of 1-benzothiophen-2-amines, which includes the use of 2-bromophenyl precursors, is an example of innovative approaches in the synthesis of complex organic molecules (Petrov et al., 2015).

Biological Activity:

  • Lipoxygenase Inhibition Studies: Sulfonamides bearing 1,4-benzodioxin rings, synthesized using 2,3-dihydro-1,4-benzodioxin-6-amine, showed potential as therapeutic agents for inflammatory ailments, indicating the biological relevance of such compounds (Abbasi et al., 2017).

Pharmacological Applications:

  • Synthesis of Potent Cytotoxic Agents: The synthesis of 1-aryl-3-phenethylamino-1-propanone hydrochlorides, using related chemical structures, underscores the potential of such compounds in developing new cytotoxic agents (Mete et al., 2007).
  • Anti-Inflammatory Activity: The rac-2-(2,3-dihydro-1,4-benzodioxin)propionic acid and its enantiomers synthesized from 2,3-dihydro-1,4-benzodioxin showed anti-inflammatory properties, highlighting the potential of similar compounds in treating inflammatory conditions (Vazquez et al., 1997).

properties

IUPAC Name

1-(4-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c18-13-3-1-12(2-4-13)15(20)7-8-19-14-5-6-16-17(11-14)22-10-9-21-16/h1-6,11,19H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZVMIXOFYKUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NCCC(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801148384
Record name 1-(4-Bromophenyl)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-1-propanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-propanone

CAS RN

477334-41-1
Record name 1-(4-Bromophenyl)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-1-propanone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801148384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-BROMOPHENYL)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1-PROPANONE
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